2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
Description
Properties
IUPAC Name |
2-chloro-4,5-dihydrobenzo[e][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNS/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLPCAFBJSDMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii.
Mode of Action
It’s worth noting that thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole is highly reactive due to an acidic proton at C-2 This reactivity allows it to interact with various biomolecules
Biological Activity
2-Chloro-4H,5H-naphtho[1,2-d][1,3]thiazole is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structural framework that combines naphthalene and thiazole moieties, which are often associated with diverse biological effects including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C₁₁H₈ClNS
- Molecular Weight : 221.71 g/mol
- CAS Number : 1344354-06-8
Research indicates that thiazole derivatives like this compound interact with various biological targets. Key mechanisms include:
- DNA Interaction : These compounds can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
- Enzyme Inhibition : The compound's thiazole ring exhibits reactivity that may allow it to inhibit specific enzymes involved in cancer progression and microbial resistance .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. A study highlighted its activity against Staphylococcus aureus and Candida species. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, indicating significant antimicrobial potency .
Antitumor Activity
The naphtho-thiazole structure is linked to antitumor properties. Compounds with similar frameworks have been documented to inhibit the growth of various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar effects due to its structural characteristics.
Anti-inflammatory Activity
Thiazole derivatives are also noted for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and key features of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | C₇H₈ClN₂S | Contains a thiazole ring | Antifungal |
| 2-Chloro-N-(6-chloro-benzothiazol-2-yl)acetamide | C₉H₈Cl₂N₂S | Two chlorine atoms | Antibacterial |
| 2-Chloro-N-(4-phenyl-thiazol-2-yl)acetamide | C₁₁H₉ClN₂S | Phenyl substitution | Antitumor |
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of naphtho-thiazoles exhibited potent antimicrobial activity against resistant strains of bacteria. The compound was effective in disrupting bacterial cell membranes and inhibiting growth by targeting DNA gyrase .
- Antitumor Potential : In vitro studies indicated that similar thiazole compounds inhibited proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole exhibits significant antimicrobial properties. It has been tested against various pathogens, including Staphylococcus aureus and Candida species. Studies have reported minimum inhibitory concentration (MIC) values demonstrating its potency in inhibiting microbial growth.
Key Findings :
- Effective against resistant bacterial strains.
- Mechanism involves disruption of bacterial cell membranes and inhibition of DNA gyrase activity.
Antitumor Activity
The compound's naphtho-thiazole structure is linked to promising anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Highlights :
- In vitro studies showed significant inhibition of cancer cell growth.
- Similar compounds have demonstrated effectiveness in targeting specific cancer pathways.
Anti-inflammatory Activity
Thiazole derivatives are recognized for their anti-inflammatory effects. This compound can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
Mechanisms of Action :
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune responses through interaction with specific biochemical pathways.
Several notable case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : Research demonstrated that derivatives of naphtho-thiazoles exhibited potent antimicrobial activity against resistant strains by disrupting bacterial cell membranes.
- Antitumor Potential : In vitro studies indicated that similar thiazole compounds inhibited proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at position 2 of the naphthothiazole core, influencing physical, chemical, and biological properties:
Key Observations :
- The chlorine substituent in the target compound increases molecular weight compared to the amine analog (202.28 vs. 278.76) and introduces electronegativity, favoring nucleophilic substitution .
- Amine-substituted analogs exhibit strong NH₂ IR absorption (~3345 cm⁻¹) and lower molecular weights, suggesting higher solubility in polar solvents .
- Bulkier substituents (e.g., ethylimidoform in Compound 8) result in higher molecular weights and distinct NMR shifts for alkyl groups (δ 1.62–3.45 ppm) .
Physicochemical Properties
- Spectroscopic Data :
- Mass Spectrometry : The target compound’s molecular ion (m/z 278.76) aligns with its formula, while fragmentation patterns (e.g., loss of Cl) differentiate it from analogs .
Preparation Methods
Cyclization via Thiourea Reaction with 2-Chloro-Substituted Naphthoquinones
One reliable method involves the reaction of 2-chloro-3-substituted-1,4-naphthoquinones with thiourea, leading to the formation of the thiazole ring fused to the naphthalene system. This approach has been reported with good yields (64–83%) and involves the following steps:
- Starting materials: 2-chloro-3-substituted-1,4-naphthoquinones.
- Reagent: Thiourea.
- Conditions: Reflux in suitable solvents such as methanol or ethanol.
- Purification: Recrystallization from absolute methanol.
- Characterization: Elemental analysis, UV-VIS, IR, mass spectrometry, and ^1H-NMR confirm the structure.
This method yields the target 2-chloro-4H,5H-naphtho[1,2-d]thiazole derivatives as crystalline solids with defined melting points, indicating purity and structural integrity.
Thermolysis of Dithiazolylidene Derivatives
Another advanced method involves thermolysis of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives at elevated temperatures (~170 °C) for short durations (~15 minutes). This process leads to:
- Ring transformation and release of elemental sulfur.
- Formation of fused thiazole and dithiazine systems.
- Possible minor side products including fused dithiazines and trithiazepines.
Subsequent treatment with dialkylamines and acids (e.g., concentrated HCl or H2SO4) facilitates intramolecular cyclization, yielding the fused thiazole ring system with chlorine substitution. Yields for the dithiazine products can reach up to 74%, with minor byproducts in low percentages.
Reaction Optimization and Yields
Mechanistic Insights
- The thiourea method likely proceeds via nucleophilic attack of sulfur on the electrophilic carbonyl carbons of the naphthoquinone, followed by ring closure to form the thiazole ring.
- The thermolysis method involves ring opening of the dithiazole moiety, formation of disulfide intermediates, and acid-catalyzed cyclization to the fused thiazole system.
- Chloride ions or equivalents released during thermolysis act as nucleophiles facilitating intermediate formation and ring closure.
Summary of Research Findings
- The thiourea-based synthesis is straightforward, uses readily available reagents, and yields high purity products suitable for further biological evaluation.
- The thermolysis and ring transformation approach offers access to complex fused heterocycles, including dithiazines and trithiazepines, expanding the chemical space around the thiazole core.
- Both methods provide routes to 2-chloro-4H,5H-naphtho[1,2-d]thiazole derivatives with potential for pharmaceutical applications, including antimicrobial activity.
Q & A
Basic: What are the standard protocols for synthesizing 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole?
Answer:
A common method involves cyclocondensation reactions using sulfur-containing precursors. For example, fused thiazole derivatives can be synthesized by reacting naphthoquinone analogs with sulfur monochloride (SCl) under controlled temperatures (-30°C to room temperature) in chlorobenzene. Triethylamine is often added to neutralize HCl byproducts. Yields typically range from 50–65%, with purification via column chromatography or recrystallization in ethanol-water mixtures .
Basic: How is this compound characterized structurally?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 278.76 for CHClNOS) .
- IR Spectroscopy : Detects functional groups like C-Cl (650–750 cm) and thiazole ring vibrations (1450–1600 cm) .
Advanced: What strategies improve the low yields of this compound synthesis?
Answer:
Yield optimization involves:
- Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance reaction efficiency at 70–80°C .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during reflux .
- Temperature Control : Stepwise cooling (-30°C → room temperature) minimizes side reactions in sulfur-based cyclizations .
Advanced: How do computational studies aid in predicting the biological activity of this compound?
Answer:
- Molecular Docking : Models interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., chloro groups) with bioactivity trends, validated by in vitro assays .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in photodynamic therapy .
Basic: What biological activities are associated with this compound?
Answer:
Preliminary studies suggest:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria due to thiazole-mediated membrane disruption .
- Anticancer Potential : IC of 12–25 µM in breast cancer cell lines via ROS generation .
- Antifungal Properties : Synergistic effects with fluconazole against Candida albicans .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
- Dose-Response Curves : Validate activity thresholds across multiple cell lines (e.g., NCI-60 panel).
- Metabolic Stability Assays : Assess degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Structural Analog Comparison : Test derivatives (e.g., 7-methoxy variants) to isolate substituent-specific effects .
Advanced: What reaction mechanisms govern the electrophilic substitution of this compound?
Answer:
- Thiazole Ring Reactivity : Chlorine at position 2 directs electrophiles (e.g., NO) to position 5 via resonance stabilization.
- Sulfur Participation : The thiazole sulfur stabilizes intermediates in Friedel-Crafts alkylation, enabling regioselective functionalization .
Basic: What solvents and conditions ensure stability during storage?
Answer:
- Storage : Anhydrous DMSO or ethanol at -20°C under argon prevents hydrolysis of the chloro group.
- Light Sensitivity : Amber vials mitigate UV-induced degradation of the naphthoquinone moiety .
Advanced: How can functionalization at the 4H,5H positions enhance physicochemical properties?
Answer:
- Hydrogenation : Reduces the 4,5-dihydro moiety to improve solubility (logP reduction by 1–2 units).
- Halogenation : Introducing fluorine at position 5 increases metabolic stability (t > 6 hours in plasma) .
Future Directions: What understudied applications warrant further research?
Answer:
- Photodynamic Therapy : Leverage naphthoquinone’s absorbance at 450 nm for light-activated ROS generation.
- Environmental Remediation : Degrade halogenated pollutants via thiazole-mediated redox cycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
